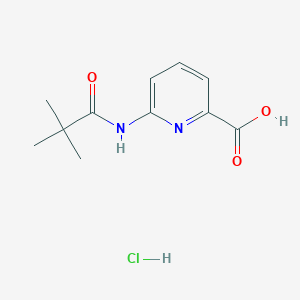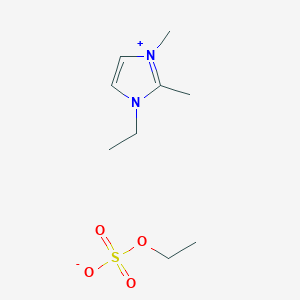![molecular formula C7H5BrN2O B1603420 3-ブロモフランキング[3,2-c]ピリジン-4-アミン CAS No. 799293-73-5](/img/structure/B1603420.png)
3-ブロモフランキング[3,2-c]ピリジン-4-アミン
概要
説明
3-Bromofuro[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is a heterocyclic compound that contains both furan and pyridine rings, making it an interesting subject for various chemical and biological studies.
科学的研究の応用
3-Bromofuro[3,2-c]pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials, such as polymers and dyes.
生化学分析
Biochemical Properties
3-Bromofuro[3,2-c]pyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, 3-Bromofuro[3,2-c]pyridin-4-amine has shown interactions with other biomolecules, such as receptors and transporters, affecting their function and regulation.
Cellular Effects
The effects of 3-Bromofuro[3,2-c]pyridin-4-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromofuro[3,2-c]pyridin-4-amine can modulate the activity of signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Bromofuro[3,2-c]pyridin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its inhibition of CYP1A2 results from direct binding to the enzyme’s active site, preventing substrate access . Additionally, 3-Bromofuro[3,2-c]pyridin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromofuro[3,2-c]pyridin-4-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Bromofuro[3,2-c]pyridin-4-amine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Bromofuro[3,2-c]pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, 3-Bromofuro[3,2-c]pyridin-4-amine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where specific dosages result in significant changes in cellular and metabolic functions.
Metabolic Pathways
3-Bromofuro[3,2-c]pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of CYP1A2 affects the metabolism of drugs and other compounds, leading to changes in their bioavailability and activity . Additionally, 3-Bromofuro[3,2-c]pyridin-4-amine can influence the levels of specific metabolites by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of 3-Bromofuro[3,2-c]pyridin-4-amine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and function.
Subcellular Localization
3-Bromofuro[3,2-c]pyridin-4-amine exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization affects its interactions with biomolecules and its overall function within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine typically involves the bromination of furo[3,2-c]pyridin-4-amine. One common method includes the reaction of 3-bromo-4-chlorofuro[3,2-c]pyridine with concentrated aqueous ammonia in 1,4-dioxane at 150°C for 72 hours in a sealed tube . The product is then isolated by washing the combined organic phases with saturated sodium chloride, drying over anhydrous sodium sulfate, and concentrating to dryness .
Industrial Production Methods
While specific industrial production methods for 3-Bromofuro[3,2-c]pyridin-4-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Bromofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted furo[3,2-c]pyridin-4-amines, while coupling reactions can produce more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-Bromofuro[3,2-c]pyridin-4-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain inflammatory mediators, contributing to its anti-inflammatory properties.
類似化合物との比較
Similar Compounds
- 7-Bromofuro[3,2-c]pyridine
- Furo[3,2-c]pyridin-4-amine
- 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid
- Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate
- Furo[3,2-c]pyridine-2-carbaldehyde
Uniqueness
3-Bromofuro[3,2-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3-bromofuro[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQPZKVGXRJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593952 | |
| Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-73-5 | |
| Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)
![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)












